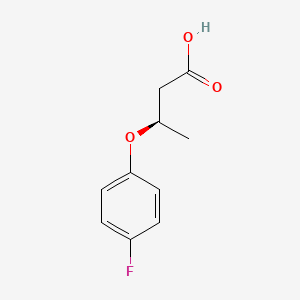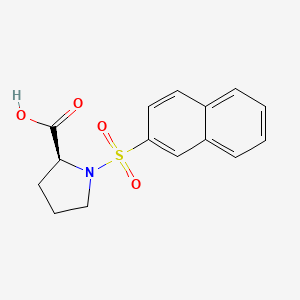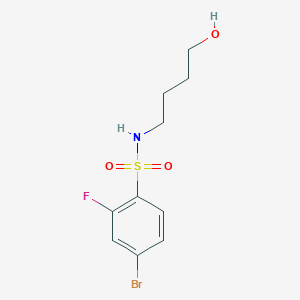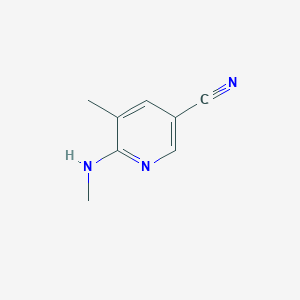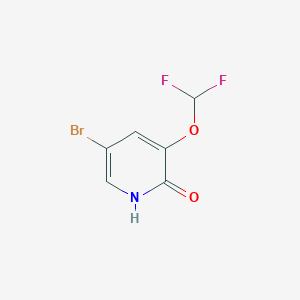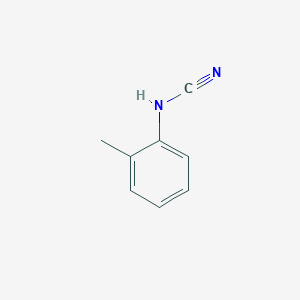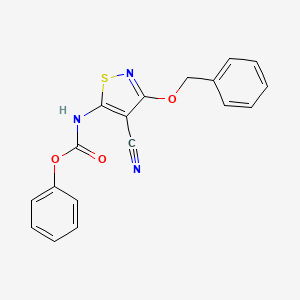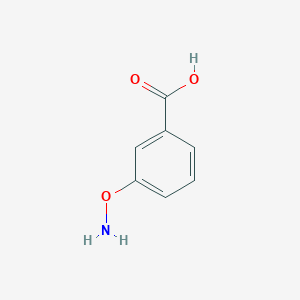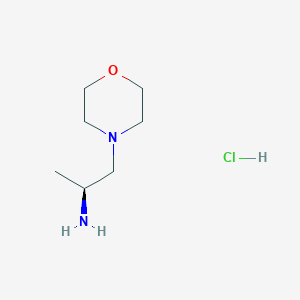
(2S)-1-morpholin-4-ylpropan-2-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-morpholin-4-ylpropan-2-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as morpholines. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-morpholin-4-ylpropan-2-amine;hydrochloride typically involves the reaction of morpholine with an appropriate alkylating agent. One common method is the reaction of morpholine with 2-chloropropan-1-amine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet. This method also reduces the risk of side reactions and improves the overall efficiency of the process.
化学反应分析
Types of Reactions
(2S)-1-morpholin-4-ylpropan-2-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted morpholine derivatives.
科学研究应用
(2S)-1-morpholin-4-ylpropan-2-amine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of (2S)-1-morpholin-4-ylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes, preventing them from catalyzing their respective reactions. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
(2S)-1-morpholin-4-ylpropan-2-amine;hydrochloride can be compared with other similar compounds, such as:
Morpholine: The parent compound, which lacks the additional alkylamine group.
2-Chloropropan-1-amine: The alkylating agent used in the synthesis of this compound.
N-Methylmorpholine: A similar compound with a methyl group attached to the nitrogen atom of the morpholine ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other morpholine derivatives.
属性
分子式 |
C7H17ClN2O |
|---|---|
分子量 |
180.67 g/mol |
IUPAC 名称 |
(2S)-1-morpholin-4-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(8)6-9-2-4-10-5-3-9;/h7H,2-6,8H2,1H3;1H/t7-;/m0./s1 |
InChI 键 |
RCNXLEBXTHGOQC-FJXQXJEOSA-N |
手性 SMILES |
C[C@@H](CN1CCOCC1)N.Cl |
规范 SMILES |
CC(CN1CCOCC1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


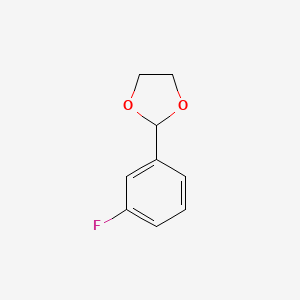
![7-Chloro-2-(methylsulfanyl)-6-phenylpyrido[2,3-d]pyrimidine](/img/structure/B8747432.png)
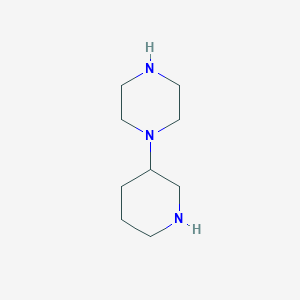
![4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine](/img/structure/B8747442.png)
